Brevetoxin B
Overview
Description
Synthesis Analysis
The total synthesis of Brevetoxin B (BTX-B) represents a monumental achievement in synthetic organic chemistry, given its complex structure featuring a trans-fused polycyclic ether ring system with 23 stereocenters. The synthesis was achieved through the coupling of multiple ring segments (ABCDEFG and IJK-ring segments) utilizing strategies such as SmI2-induced intramolecular cyclization, 6-endo-cyclization of hydroxy epoxide, ring-closing olefin metathesis, and SmI2-induced intramolecular Reformatsky-type reaction. This synthesis underscores the intricate interplay of reactions needed to construct such a complex molecule from simpler precursors (Nakata et al., 2003).
Molecular Structure Analysis
Brevetoxin B is characterized by its unique trans-fused polycyclic ether ring system, which includes 23 stereocenters, making it one of the most structurally complex marine toxins. This structure is pivotal for its biological activity, particularly its interaction with voltage-gated sodium channels. The elucidation of Brevetoxin B’s structure was a critical step in understanding its toxicological effects and its synthesis (Nakata et al., 2003).
Chemical Reactions and Properties
Brevetoxin B exhibits a range of chemical behaviors and biological activities, primarily through its interaction with voltage-gated sodium channels, where it acts as a potent neurotoxin. Its structure allows for specific binding to these channels, altering ion flow and causing significant toxicological effects. Research has shown that brevetoxin B and its analogs can cause DNA damage, apoptosis in cell models, and exhibit varying potency levels, highlighting the toxin's significant biological impact (Murrell & Gibson, 2009). Additionally, its interactions with human serum albumin have been analyzed, indicating both noncovalent and covalent bonding, which could influence its distribution and toxicity in human systems (Wang & Ramsdell, 2011).
Scientific Research Applications
Neuromuscular Effects
Brevetoxin B impacts neuromuscular transmission, as evidenced by studies on mouse diaphragms. It initially causes spontaneous muscle twitching, followed by complete paralysis of indirectly elicited twitch tension, without affecting directly elicited muscle twitch tension or the compound action potential of the phrenic nerve. These effects suggest brevetoxin B's influence on sodium channels in nerve terminals and muscle membranes (Tsai, Chou, & Chen, 1991).
Sodium Channel Interactions
Research on mammalian neuroblastoma cells shows that brevetoxin modifies sodium channel activation, shifting it to more negative membrane potentials, and influences sodium currents without altering single-channel mean open lifetime or conductance. This indicates brevetoxin's role in increasing sodium current at rest by modifying the voltage dependence of channel activation (Sheridan & Adler, 1989).
DNA Interaction and Potential Carcinogenic Effects
Brevetoxin B can form DNA adducts, a step often associated with carcinogenesis. Studies involving rat lung cells and in vivo exposures demonstrate the formation of DNA adducts with nucleic acids, indicating metabolic activation and potential health hazards due to depurination of these adducts in lung tissue (Radwan & Ramsdell, 2008).
Structural and Pharmacological Uniqueness
Brevetoxin B is a lipid-soluble polyether marine toxin with a unique structure and pharmacological function. It exhibits excitatory effects mediated by enhanced cellular Na+ influx and binds specifically to site 5 on the voltage-sensitive sodium channel, a specificity shared with ciguatoxin. Its action is effective at nanomolar to picomolar concentrations (Baden, 1989).
Permeability and Bioavailability
Studies using human Caco-2 cell monolayers suggest that certain metabolites of brevetoxin B, like dihydrobrevetoxin B, can be rapidly absorbed and pass through intestinal barriers, impacting their bioavailability and toxicity. This research is crucial for understanding the potential risks of brevetoxin B in seafood and its implications for human health (Henri et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCVQQGCSNFJU-FGRVLNGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879997 | |
Record name | Brevetoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brevetoxin B | |
CAS RN |
79580-28-2 | |
Record name | Brevetoxin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brevetoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toxin T-34 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BREVETOXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.